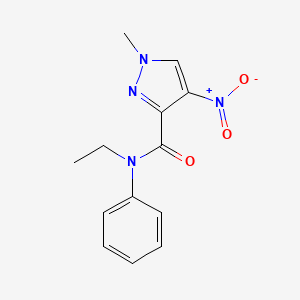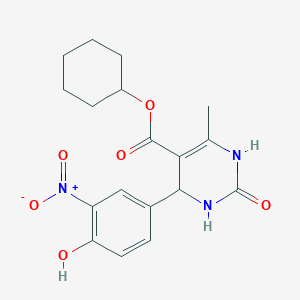![molecular formula C18H19N7OS B11706973 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11706973.png)
N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{(E)-[4-(diméthylamino)phényl]méthylidène}-2-[(1-phényl-1H-tétrazol-5-yl)sulfanyl]acétohydrazide est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente une combinaison d’un groupe diméthylamino, d’un cycle phényle, d’un cycle tétrazole et d’un fragment acétohydrazide, ce qui en fait un sujet d’intérêt pour les chimistes et les chercheurs.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N’-{(E)-[4-(diméthylamino)phényl]méthylidène}-2-[(1-phényl-1H-tétrazol-5-yl)sulfanyl]acétohydrazide implique généralement la condensation de la 4-(diméthylamino)benzaldéhyde avec la 2-[(1-phényl-1H-tétrazol-5-yl)sulfanyl]acétohydrazide dans des conditions contrôlées. La réaction est généralement réalisée en présence d’un solvant approprié, tel que l’éthanol ou le méthanol, et peut nécessiter l’utilisation d’un catalyseur pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification, telles que la recristallisation ou la chromatographie, pour s’assurer que le produit final répond aux spécifications requises .
Analyse Des Réactions Chimiques
Types de réactions
Le N’-{(E)-[4-(diméthylamino)phényl]méthylidène}-2-[(1-phényl-1H-tétrazol-5-yl)sulfanyl]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, selon les réactifs et les conditions utilisés.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Solvants : Éthanol, méthanol, dichlorométhane.
Catalyseurs : Catalyseurs acides ou basiques, selon le type de réaction.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes correspondants, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
Le N’-{(E)-[4-(diméthylamino)phényl]méthylidène}-2-[(1-phényl-1H-tétrazol-5-yl)sulfanyl]acétohydrazide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme brique de base pour des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Applications De Recherche Scientifique
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
Le mécanisme d’action du N’-{(E)-[4-(diméthylamino)phényl]méthylidène}-2-[(1-phényl-1H-tétrazol-5-yl)sulfanyl]acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l’application spécifique et du contexte d’utilisation .
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-{(E)-[4-(diméthylamino)phényl]méthylidène}-2-[(4,6-diméthyl-2-pyrimidinyl)sulfanyl]acétohydrazide
- N’-{(E)-[4-(diéthylamino)phényl]méthylidène}-3-(2-thiényl)-1H-pyrazole-5-carbohydrazide
- N’-{(E)-[4-(diméthylamino)phényl]méthylidène}-2-[(4,5-diphényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétohydrazide
Unicité
Le N’-{(E)-[4-(diméthylamino)phényl]méthylidène}-2-[(1-phényl-1H-tétrazol-5-yl)sulfanyl]acétohydrazide est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques.
Propriétés
Formule moléculaire |
C18H19N7OS |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H19N7OS/c1-24(2)15-10-8-14(9-11-15)12-19-20-17(26)13-27-18-21-22-23-25(18)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,20,26)/b19-12+ |
Clé InChI |
NJNWBPARFPYEQA-XDHOZWIPSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B11706890.png)
![N-{2,2-dichloro-1-[(4-{2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethoxy}-2-pyrimidinyl)thio]vinyl}-2,2-dimethylpropanamide](/img/structure/B11706896.png)
![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(4-(N,N-dimethylsulfamoyl)benzamide)](/img/structure/B11706898.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706910.png)
![2-[(3Z)-3-(benzoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11706915.png)



![2-(2,4-dichlorophenoxy)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B11706930.png)
![4-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706937.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11706938.png)
![N-[[4-(dimethylamino)benzylidene]amino]-2-furamide](/img/structure/B11706954.png)
![(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11706957.png)
